3-氨基-N-环丙基-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-amino-N-cyclopropyl-4-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The benzenesulfonamide scaffold is a common feature in many pharmacologically active molecules and is often used as a starting point for the synthesis of more complex structures with potential therapeutic benefits.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can be achieved through various strategies. For instance, the direct N-alkylation of aminobenzenesulfonamides with alcohols has been reported as a highly efficient and general strategy, as seen in the synthesis of amino-(N-alkyl)benzenesulfonamides . This method demonstrates the potential for recognizing different types of amino groups in complex molecules, which is crucial for the development of new compounds. Additionally, the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides has been developed as chemoselective N-acylation reagents, which can be used for the selective protection of primary amines .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of benzenesulfonamide derivatives have been extensively studied using both experimental and computational methods. For example, the structural geometry, vibrational wavenumbers, and NMR chemical shifts of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were investigated using DFT/B3LYP functional with the 6-311G(d,p) basis set . These studies provide valuable insights into the electronic structure and intermolecular interactions of these compounds, which are essential for understanding their reactivity and biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions that allow for further functionalization of the molecule. For instance, 4-Cyanobenzenesulfonamides of secondary amines can be cleaved to the parent amine under the action of thiol and base, and can be further elaborated by alkylation and arylation . These reactions are important for the modification of the sulfonamide group and the introduction of new functional groups that can enhance the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, are critical for their development as therapeutic agents. Poor water solubility can limit the bioavailability of these compounds, as seen with certain HIF-1 pathway inhibitors . Therefore, understanding and improving these properties through chemical modifications is a key aspect of the development process. Additionally, the anti-HIV activity of certain benzenesulfonamide derivatives has been evaluated, with some compounds showing promising results .

科学研究应用

新型环状化合物的合成与表征

Kaneda Kyosuke(2020 年)领导的研究概述了顺序尼古拉斯和帕尔森-汉德反应的发展,用于合成含有氨基苯磺酰胺衍生物的独特多杂环化合物。这些化合物因其在促进功能分子和药物发现方面的潜力而备受关注,展示了氨基苯磺酰胺衍生物在有机合成和制药工业中的多功能性 (Kaneda, 2020).

基于磺酰胺的药物化学

何世超等人(2016 年)的一篇综合综述重点关注了经典抗菌氨基苯磺酰胺衍生物的化学结构修饰及其广泛的生物活性谱。这包括在抗菌、抗癌、抗寄生虫、抗炎、抗惊厥、抗青光眼、抗糖尿病、抗癫痫药以及神经疾病和利尿药中的应用,表明磺酰胺衍生物广泛的药用应用和开发价值 (He Shichao et al., 2016).

用于环境应用的高级氧化工艺

Mohammad Qutob 等人(2022 年)的研究探讨了高级氧化工艺 (AOP) 在水性介质中处理对乙酰氨基酚的应用,详细说明了各种副产物的产生及其生物毒性。这项工作强调了 AOP 在提高难降解化合物降解方面的作用,可能适用于在环境环境中分解复杂的磺酰胺衍生物 (Qutob et al., 2022).

有机合成中的氨基三唑

Nazarov V.N. 等人(2021 年)的一篇综述讨论了氨基三唑的工业用途,氨基三唑与氨基苯磺酰胺衍生物类似,在农业产品、药品、染料和高能材料的生产中得到应用。这说明了含氮化合物在各种工业应用中的用途,包括作为耐热聚合物和具有荧光性质的产品的合成和生产的原材料 (Nazarov V.N. et al., 2021).

属性

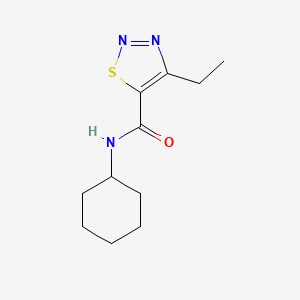

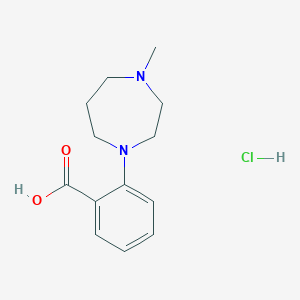

IUPAC Name |

3-amino-N-cyclopropyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-2-5-9(6-10(7)11)15(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQONABORAOZZCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291037.png)

![7-bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1291038.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde](/img/structure/B1291040.png)

![[2-(Morpholine-4-sulfonyl)phenyl]methanol](/img/structure/B1291046.png)

![3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291048.png)

![3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B1291049.png)